molecular formula C10H5NNa2O8S2 B147361 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt CAS No. 525-05-3

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt

Cat. No. B147361
CAS RN: 525-05-3
M. Wt: 377.3 g/mol
InChI Key: DMKMTGULLYISBH-UHFFFAOYSA-L
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Description

The compound 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt, also known as R-salt, is a derivative of naphthalene with applications in various analytical chemistry methods. It forms colored complexes with several metallic ions and is used as a colorimetric reagent in inorganic analysis. The compound has shown to react with metals such as mercury(I), tin(IV), platinum(IV), gold(III), tellurium(VI), molybdenum(VI), iron(III), aluminium(III), chromium(III), and uranyl(II), indicating its potential for diverse applications in the detection and analysis of these elements .

Synthesis Analysis

The synthesis of derivatives of 2,7-Naphthalenedisulfonic acid, such as the disodium 3-hydroxy-4-[(6-methyl-2-pyridyl)azo]-2,7-naphthalenedisulfonate N-oxide, has been described in the literature. This particular derivative has been synthesized and characterized for the spectrophotometric determination of trace amounts of copper. The synthesis process involves the formation of an azo compound, which exhibits specificity for copper, making it a valuable reagent for analytical purposes .

Molecular Structure Analysis

The molecular structure of R-salt derivatives plays a crucial role in their reactivity and specificity. For instance, the azo group in the copper-specific derivative mentioned above is responsible for the compound's ability to form a complex with copper ions. The molecular structure, including the position of the sulfonic acid groups and the hydroxy-nitroso moiety, is essential for the compound's function as a colorimetric reagent .

Chemical Reactions Analysis

R-salt undergoes oxidation reactions with oxygen in subcritical water conditions. The oxidation mechanism has been studied, revealing that at high pH and temperature, the reaction proceeds quickly, with an oxidation yield exceeding 95% after approximately 40 minutes. The oxidation product identified from these reactions is 4-sulfophthalic acid sodium salt, which is a stable intermediate. However, the oxidation rate is significantly lower in acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of R-salt and its derivatives are influenced by their molecular structure. The compound's solubility in water and its reactivity in different pH conditions are critical for its application in analytical chemistry. For example, the oxidation of R-salt is highly efficient in alkaline media but not in acidic media. Additionally, the spectrophotometric properties, such as the molar absorbance coefficient, are essential for its use in colorimetric assays, as demonstrated by the derivative used for copper determination .

Scientific Research Applications

Oxidation Mechanisms

  • Oxidation in Subcritical Water : Imbierowicz (2017) explored the oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water, finding that oxidation is rapid at a temperature of 413 K and pH > 9, achieving over 95% yield in about 40 minutes. The study identified 4-sulfophthalic acid sodium salt as a stable intermediate product of this oxidation process (Imbierowicz, 2017).

Synthesis and Characterization

  • Synthesis of Azo-Linked Schiff Base Ligands : Tunçel and Serin (2006, 2005) demonstrated the synthesis of new azo-linked Schiff base ligands using 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt. These ligands were then used to create metal complexes with Cobalt(II), Copper(II), and Nickel(II), contributing to the development of new materials with potential applications in various fields (Tunçel & Serin, 2006), (Tunçel & Serin, 2005).

Analytical Chemistry Applications

  • Quantification of Polyphenols in Medicinal Plants : A study by Silva et al. (2013) utilized the Fe(III)/3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid complexes for the quantification of polyphenols in plant extracts. This method offered a reliable and effective approach for analyzing the polyphenol content in medicinal plants (Silva et al., 2013).

Environmental and Industrial Applications

  • Degradation in Aqueous Solutions : Alkhuraiji (2019) investigated the degradation and mineralization of sulfonated aromatic compounds, including 2,7-naphthalenedisulfonic acid, in water through Co60 irradiation. This research provides insights into effective methods for treating industrial wastewater containing these compounds (Alkhuraiji, 2019).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 .

properties

IUPAC Name

disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate
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InChI

InChI=1S/C10H7NO8S2.2Na/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;;/h1-4,12H,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
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InChI Key

DMKMTGULLYISBH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060172
Record name 1-Nitroso-3,6-disulfonate
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Molecular Weight

377.3 g/mol
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Physical Description

Golden-yellow solid; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name Nitroso-R salt
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Product Name

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt

CAS RN

525-05-3
Record name 1-Nitroso-3,6-disulfonate
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Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, sodium salt (1:2)
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Record name 1-Nitroso-3,6-disulfonate
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Record name Disodium 3-hydroxy-4-nitrosonaphthalene-2,7-disulphonate
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Record name DISODIUM 1-NITROSO-2-NAPHTHOL-3,6-DISULFONATE
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